molecular formula C10H17NaO B13767158 Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt CAS No. 68856-42-8

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt

Cat. No.: B13767158
CAS No.: 68856-42-8
M. Wt: 176.23 g/mol
InChI Key: JOJFOJUEXQNLGD-UHFFFAOYSA-N
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Description

The compound "Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt" is a sodium salt derivative of a substituted cyclohexanemethanol.

  • Core structure: A cyclohexane ring substituted with methyl groups at positions 2, 2, and 6, with a methanol group (-CH2OH) modified into a didehydro (unsaturated) derivative. The sodium salt indicates deprotonation of a hydroxyl group, enhancing solubility in polar solvents .
  • Key features: The didehydro modification introduces unsaturation (likely a double bond), altering reactivity and stability compared to saturated analogs. The sodium salt form improves aqueous solubility, making it suitable for industrial or pharmaceutical applications .

Properties

CAS No.

68856-42-8

Molecular Formula

C10H17NaO

Molecular Weight

176.23 g/mol

IUPAC Name

sodium;(2,6,6-trimethylcyclohexen-1-yl)methanolate

InChI

InChI=1S/C10H17O.Na/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7H2,1-3H3;/q-1;+1

InChI Key

JOJFOJUEXQNLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt typically involves the reaction of 2,2,6-trimethylcyclohexanemethanol with a sodium-containing reagent. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with sodium ions. Common reagents used in this synthesis include sodium hydride (NaH) or sodium methoxide (NaOCH3).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The sodium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt involves its interaction with specific molecular targets. The sodium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Cyclohexanemethanol Derivatives with Methyl Substitutions

Compound Name CAS Registry No. Molecular Formula Key Structural Differences Physical/Chemical Properties
Cyclohexanemethanol, 2,4,6-trimethyl- 13702-56-2 C10H20O Methyl groups at positions 2, 4, 6; fully saturated. Higher hydrophobicity than sodium salt; used in pyrolysis studies of automotive residues .
Cyclohexanemethanol, 2,6,6-trimethyl- 34026-01-2 C10H20O Methyl groups at 2, 6, 6; lacks didehydro modification. Similar molecular weight (156.27 g/mol) but lower polarity; potential use in fragrances or solvents .
cis-4-(Isopropyl)cyclohexanemethanol 13828-37-0 C10H20O Isopropyl substituent at position 4; saturated structure. Lower water solubility; studied for endocrine disruption potential .

Key Differences :

  • The sodium salt form of the target compound has enhanced solubility in water compared to non-ionic analogs .
  • Didehydro modification introduces reactivity (e.g., susceptibility to electrophilic addition) absent in saturated derivatives .

Sodium Salts of Alcohol Derivatives

Compound Name CAS Registry No. Molecular Formula Functional Group Applications
1,3-Butanediol, 2-(hydroxymethyl)-, sodium salt 68683-30-7 C5H11O3Na Polyol sodium salt Used as a stabilizer or humectant in industrial formulations .
Sodium naphthalenesulfonate derivatives 1321-69-3 Variable Sulfonate sodium salts Surfactants in sanitizing solutions; high thermal stability .
Target Compound (Inferred) N/A ~C10H17ONa Cyclohexanemethanol sodium salt Likely used in specialty chemicals or pharmaceuticals due to tailored solubility and reactivity .

Key Differences :

  • Aromatic sulfonates (e.g., naphthalenesulfonates) exhibit higher acidity and surfactant properties compared to alicyclic sodium salts .

Acetylated and Unsaturated Derivatives

Compound Name CAS Registry No. Molecular Formula Key Modifications Properties
Cyclohexanemethanol, α,α,4-trimethyl-, acetate 80-25-1 C12H22O2 Acetylated hydroxyl group; saturated. Used in flavorings; higher volatility due to ester group .
Cyclohexaneethanol, 2,2,6-trimethyl-, acetate 823787-87-7 C13H24O2 Acetate ester; saturated ethanol derivative. Lower polarity than sodium salt; applications in polymer plasticizers .

Key Differences :

  • Ester derivatives (e.g., acetates) are more volatile and less water-soluble than sodium salts, limiting use in aqueous systems .
  • The didehydro group in the target compound may confer UV absorption properties useful in analytical chemistry .

Biological Activity

Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt is a compound of interest due to its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and relevant case studies.

Chemical Structure and Properties

The compound is a sodium salt derivative of cyclohexanemethanol. Its chemical structure contributes to its solubility and reactivity in biological systems. Understanding the structure is essential for evaluating its biological activity.

Biological Activity Overview

The biological activity of cyclohexanemethanol derivatives can be categorized into several key areas:

  • Toxicity : Various studies have assessed the toxicity of similar compounds. For instance, the oral LD50 values for related compounds are generally greater than 2000 mg/kg, indicating low acute toxicity in mammals . However, potential skin sensitization has been noted in some derivatives.
  • Environmental Impact : The environmental toxicity of related compounds shows significant variability. For example, one study reported an LC50 (lethal concentration for 50% of test organisms) for fish at approximately 1.09 mg/L, indicating a moderate level of aquatic toxicity .

Case Studies

  • Aquatic Toxicity Assessment :
    • A study evaluated the effects of cyclohexanemethanol derivatives on aquatic life. The results indicated that while some derivatives exhibited low toxicity to fish and aquatic invertebrates, others showed higher toxicity levels depending on structural variations.
    • Table 1: Aquatic Toxicity Data
    CompoundLC50 (mg/L)Effect on Aquatic Life
    Cyclohexanemethanol Derivative A1.09Toxic to fish
    Cyclohexanemethanol Derivative B>100Non-toxic
    Cyclohexanemethanol Derivative C6.1Moderate toxicity
  • Skin Sensitization Studies :
    • Research has shown that certain derivatives can act as skin irritants or sensitizers. In particular, one study classified a related compound as a Category 1 skin sensitizer based on human hazard assessments .
  • Chronic Toxicity and Reproductive Studies :
    • Long-term exposure studies indicated that some derivatives did not show significant reproductive or developmental toxicity at doses up to 1000 mg/kg/day in animal models .

The mechanisms through which cyclohexanemethanol derivatives exert their biological effects are not fully understood but may involve interactions with cellular receptors or enzymes. Some studies suggest that these compounds could influence gene expression and protein kinase activity .

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